

3-Iodo-1H-pyrazole chemical structure and characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-1H-pyrazole**

Cat. No.: **B3416971**

[Get Quote](#)

An In-depth Technical Guide to **3-Iodo-1H-pyrazole**: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of **3-Iodo-1H-pyrazole**, a critical heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural elucidation, physicochemical properties, a field-proven "green" synthetic protocol, and detailed spectroscopic characterization. The narrative emphasizes the causality behind experimental choices, offering insights grounded in established chemical principles to ensure both accuracy and reproducibility. By consolidating detailed protocols, characterization data, and workflow visualizations, this guide serves as an authoritative resource for the effective utilization of **3-Iodo-1H-pyrazole** in complex molecular design and synthesis.

Introduction: The Strategic Value of Iodinated Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its unique electronic properties and ability to participate in hydrogen bonding.^[1] The strategic introduction of a halogen, particularly iodine, onto the pyrazole ring transforms it into a highly versatile synthetic intermediate.

The carbon-iodine bond in **3-Iodo-1H-pyrazole** is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds. This makes it an invaluable precursor for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.^{[1][2]} These reactions are fundamental to the construction of complex molecular architectures required for novel therapeutic agents, advanced agrochemicals, and materials science applications.^{[3][4]} This guide provides the foundational knowledge required to synthesize, verify, and handle this important compound.

Chemical Structure and Physicochemical Properties

Molecular Structure

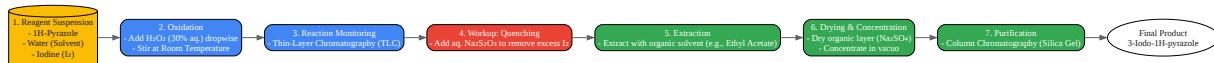
3-Iodo-1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an iodine atom substituted at the C3 position. The tautomeric nature of the N-H proton means it can exist on either nitrogen, though it is typically drawn on N1 for convention.

Caption: Chemical structure of **3-Iodo-1H-pyrazole**.

Physicochemical Data Summary

The key physical and chemical properties of **3-Iodo-1H-pyrazole** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	4522-35-4	[5] [6] [7]
Molecular Formula	C ₃ H ₃ IN ₂	[7] [8]
Molecular Weight	193.97 g/mol	[8]
Appearance	White to yellow powder or crystal	[5]
Melting Point	74-75 °C	[5]
Boiling Point	291.9 ± 13.0 °C (Predicted)	[5]
Density	2.335 ± 0.06 g/cm ³ (Predicted)	[5]
Water Solubility	Insoluble	[5] [9]
Storage Temperature	Room Temperature, Sealed in dry, Keep in dark place	[5]
Sensitivity	Light Sensitive	[5]


Synthesis of 3-Iodo-1H-pyrazole: A Green Chemistry Approach

Mechanistic Rationale

The synthesis of halogenated pyrazoles is typically achieved via electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles. The protocol detailed below employs a modern, environmentally benign approach using molecular iodine (I₂) as the iodine source and hydrogen peroxide (H₂O₂) as a mild oxidant in water.[\[10\]](#)

The key to this reaction is the in-situ generation of a more potent electrophilic iodine species. Hydrogen peroxide oxidizes the I₂ molecule, polarizing the I-I bond and creating a more electrophilic "I+" equivalent, which is then readily attacked by the pyrazole ring. Water serves as a safe and sustainable solvent, and the only theoretical byproduct is water, aligning with the principles of green chemistry.[\[10\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the green synthesis of **3-Iodo-1H-pyrazole**.

Detailed Experimental Protocol

This protocol is adapted from established green iodination methodologies.[\[10\]](#)

- Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole (1.0 equivalent) in deionized water. Add molecular iodine (I₂, 0.5-1.0 equivalents) to the suspension.
 - Expertise Note: Using only 0.5 equivalents of I₂ is possible because H₂O₂ re-oxidizes the iodide byproduct back to an active iodinating species. However, starting with a higher initial I₂ concentration can improve reaction rates.
- Reaction Initiation: To the stirred suspension, add 30% aqueous hydrogen peroxide (0.6-1.2 equivalents) dropwise over 10-15 minutes. The reaction is mildly exothermic; maintain the temperature near ambient conditions.
 - Trustworthiness Note: Slow, dropwise addition of H₂O₂ is critical to control the reaction rate and prevent potential side reactions or excessive heat generation.
- Monitoring: Continue stirring at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting pyrazole spot is consumed. Reaction times can vary depending on the scale and substrate.
- Quenching: Upon completion, cool the flask in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue adding until

the characteristic brown color of I_2 disappears, indicating all excess iodine has been reduced to colorless iodide (I^-).

- Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent, such as ethyl acetate or dichloromethane (3 x volume of water).
- Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford pure **3-Iodo-1H-pyrazole** as a crystalline solid.

Spectroscopic Characterization and Data

Verifying the identity and purity of the synthesized **3-Iodo-1H-pyrazole** is paramount. The following section details the expected outcomes from standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)

In a deuterated solvent like DMSO-d₆ or CDCl₃, the ¹H NMR spectrum provides unambiguous structural information.

- N-H Proton: A broad singlet is expected for the N-H proton, typically appearing far downfield (>10 ppm). Its chemical shift and broadness are highly dependent on concentration and solvent due to hydrogen bonding and chemical exchange.
- Ring Protons (H4 and H5): The two aromatic protons on the pyrazole ring will appear as two distinct signals. They will be coupled to each other, resulting in a pair of doublets (AX spin system).
 - The proton at the C5 position is adjacent to two nitrogen atoms and is typically shifted further downfield compared to the proton at C4.
 - The proton at the C4 position is adjacent to the carbon bearing the iodine atom.

- A small coupling constant ($J \approx 2\text{-}3 \text{ Hz}$) is characteristic of four-bond coupling across the pyrazole ring.[1]

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance)

The proton-decoupled ^{13}C NMR spectrum will show three distinct signals for the three carbon atoms of the pyrazole ring.

- C3 (Iodo-substituted): This carbon is directly attached to the highly electronegative iodine atom. Due to the "heavy atom effect," its signal will be shifted significantly upfield compared to the corresponding carbon in 1H -pyrazole. This is a key diagnostic peak.
- C4 and C5: These two carbons will have distinct chemical shifts, typically in the aromatic region (100-140 ppm).

IR (Infrared) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups and confirming the presence of hydrogen bonding.

- N-H Stretch: A very broad and strong absorption band is expected in the range of $2600\text{-}3200 \text{ cm}^{-1}$. This broadness is a classic indicator of extensive intermolecular N-H \cdots N hydrogen bonding in the solid state.[11]
- C-H Stretch (Aromatic): Sharp peaks typically appear just above 3100 cm^{-1} .
- C=N and C=C Stretches: Strong absorptions in the $1400\text{-}1600 \text{ cm}^{-1}$ region correspond to the ring stretching vibrations.
- C-I Stretch: A weak absorption is expected in the far-infrared region, typically below 600 cm^{-1} .

MS (Mass Spectrometry)

Mass spectrometry confirms the molecular weight and elemental composition.

- Molecular Ion (M^+): The spectrum will show a prominent molecular ion peak at an m/z corresponding to the molecular weight of $\text{C}_3\text{H}_3\text{IN}_2$ (approx. 194).

- Isotopic Pattern: Iodine is monoisotopic (^{127}I), so no complex isotopic pattern will be observed from the iodine atom itself.
- Fragmentation: A characteristic and often dominant fragmentation pathway is the loss of the iodine atom, resulting in a significant peak at $[\text{M}-127]^+$, corresponding to the pyrazole radical cation ($m/z \approx 67$).

Summary of Characterization Data

Technique	Feature	Expected Observation	Source(s)
^1H NMR	Ring Protons (H4, H5)	Two doublets, $J \approx 2-3$ Hz. (e.g., in a derivative, δ 6.76 and 8.16 ppm)	[1]
N-H Proton	Broad singlet, >10 ppm (variable)	[11]	
^{13}C NMR	C3-I	Signal significantly shifted upfield due to heavy atom effect.	
C4, C5	Two distinct signals in the aromatic region.	[1]	
IR	N-H Stretch	Very broad, strong absorption from $\sim 2600-3200 \text{ cm}^{-1}$ due to H-bonding.	[11]
C=N, C=C Stretches	1400-1600 cm^{-1}		
MS (EI)	Molecular Ion Peak $[\text{M}]^+$	$m/z \approx 194$	[1]
Major Fragment	$[\text{M}-\text{I}]^+$, $m/z \approx 67$		

Handling, Storage, and Safety

- Handling: **3-Iodo-1H-pyrazole** should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: The compound is light-sensitive and should be stored in a tightly sealed, amber-colored vial or a container protected from light.^[5] Store in a cool, dry place to prevent degradation.
- Safety: While specific toxicity data is limited, compounds of this class may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Outlook

3-Iodo-1H-pyrazole is a cornerstone intermediate for synthetic chemists engaged in drug discovery and materials science. Its value lies in the strategic placement of the iodo group, which unlocks a vast chemical space through reliable and high-yielding cross-coupling reactions. This guide has provided a robust framework for its synthesis via a green, accessible protocol, alongside a detailed multi-technique approach to its structural verification. By understanding the principles behind its synthesis and the nuances of its characterization, researchers can confidently and efficiently employ this versatile building block in the creation of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions | Semantic Scholar [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]

- 5. 3-Iodo-1H-pyrazole CAS#: 4522-35-4 [m.chemicalbook.com]
- 6. 3-Iodo-1H-pyrazole | 4522-35-4 [chemicalbook.com]
- 7. H36465.06 [thermofisher.com]
- 8. 3-Iodo-1H-pyrazole | C3H3IN2 | CID 1239830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-Iodo-1H-pyrazole chemical structure and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3416971#3-iodo-1h-pyrazole-chemical-structure-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com